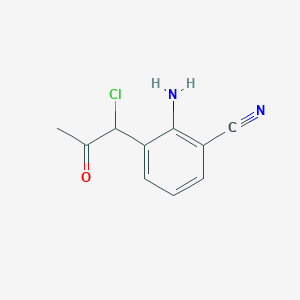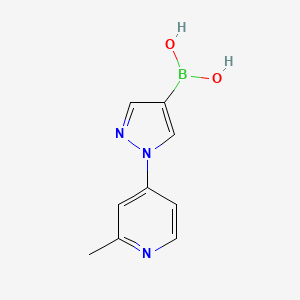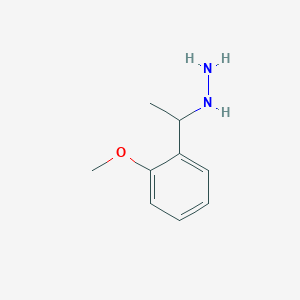
(1-(2-Methoxyphenyl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Methoxyphenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative where the hydrazine group is bonded to a 2-methoxyphenyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxyphenyl)ethyl)hydrazine typically involves the reaction of 2-methoxyphenyl ethyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: (1-(2-Methoxyphenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted hydrazine derivatives.
科学研究应用
(1-(2-Methoxyphenyl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of (1-(2-Methoxyphenyl)ethyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
(2-Methoxyphenyl)hydrazine: Similar structure but lacks the ethyl group.
(1-(4-Methoxyphenyl)ethyl)hydrazine: Similar structure but with a methoxy group at the 4-position instead of the 2-position.
(1-(2-Methoxyphenyl)ethyl)amine: Similar structure but with an amine group instead of a hydrazine group .
Uniqueness: The presence of the methoxy group at the 2-position and the ethyl group attached to the hydrazine moiety provides distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(11-10)8-5-3-4-6-9(8)12-2/h3-7,11H,10H2,1-2H3 |
InChI 键 |
QCZVHBAUVDFWJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1OC)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


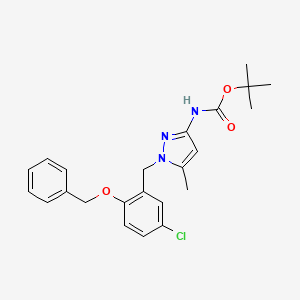
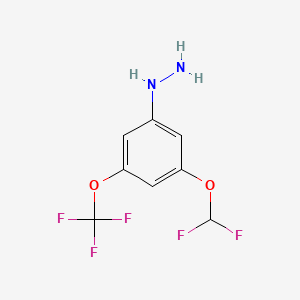
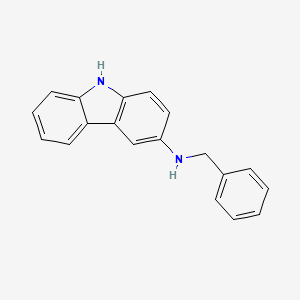
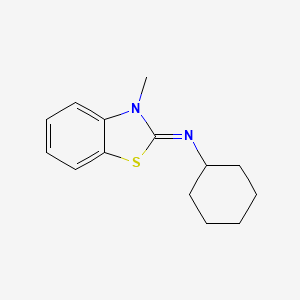
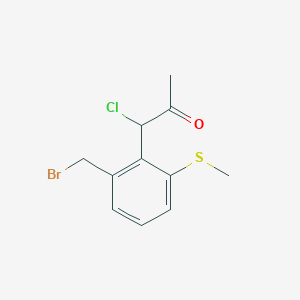
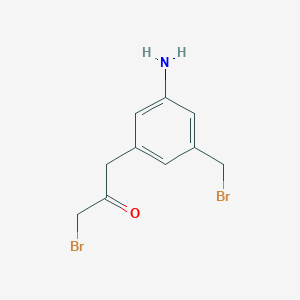
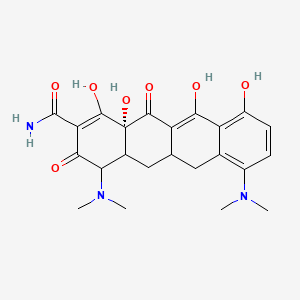
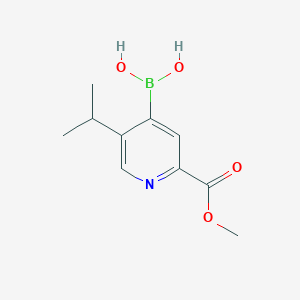

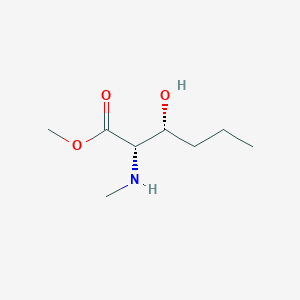
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

